Cyclazosin

Overview

Description

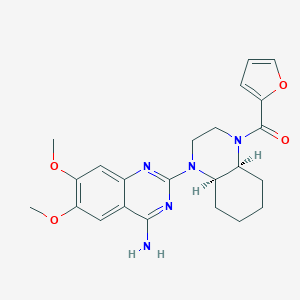

Cyclazosin is a synthetic organic compound known for its role as an alpha-1B adrenoceptor antagonist. It is chemically classified as a monocarboxylic acid amide, obtained by the formal condensation of the carboxy group of furoic acid with the secondary amino group of 6,7-dimethoxy-2-[(4aR,8aS)-octahydroquinoxalin-1-yl]quinazolin-4-amine

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclazosin can be synthesized through a multi-step process involving the following key steps:

Formation of the Quinazoline Core: The synthesis begins with the preparation of the quinazoline core, which involves the reaction of 6,7-dimethoxy-2-aminobenzonitrile with appropriate reagents to form the quinazoline ring.

Introduction of the Furoic Acid Moiety: The carboxy group of furoic acid is then condensed with the secondary amino group of the quinazoline core to form the monocarboxylic acid amide structure.

Final Cyclization: The final step involves cyclization to form the octahydroquinoxaline ring system, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclazosin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

Scientific Research Applications

Cyclazosin has been extensively studied for its applications in various scientific fields:

Chemistry: this compound is used as a reference compound in studies involving alpha-1B adrenoceptor antagonists.

Biology: In biological research, this compound is used to investigate the role of alpha-1B adrenoceptors in various physiological processes.

Medicine: this compound has potential therapeutic applications in the treatment of conditions such as hypertension and benign prostatic hyperplasia.

Mechanism of Action

Cyclazosin exerts its effects by selectively binding to and blocking alpha-1B adrenoceptors. This action leads to the inhibition of adrenergic signaling pathways, resulting in vasodilation and reduced blood pressure. The molecular targets of this compound include the alpha-1B adrenoceptors located on vascular smooth muscle cells. By blocking these receptors, this compound prevents the binding of endogenous catecholamines, thereby reducing vasoconstriction and promoting vasodilation .

Comparison with Similar Compounds

Cyclazosin is part of a class of compounds known as alpha-1 adrenoceptor antagonists. Similar compounds include:

Prazosin: Another alpha-1 adrenoceptor antagonist with a similar mechanism of action but different selectivity profile.

Doxazosin: Known for its long-lasting hypotensive effects, doxazosin is used in the treatment of hypertension and benign prostatic hyperplasia.

Terazosin: Similar to doxazosin, terazosin is used for its antihypertensive and prostate-relaxing effects.

Uniqueness of this compound: this compound is unique due to its high selectivity for alpha-1B adrenoceptors, which distinguishes it from other alpha-1 adrenoceptor antagonists. This selectivity makes it particularly useful in research focused on the specific roles of alpha-1B adrenoceptors in physiological and pathological processes .

Biological Activity

Cyclazosin is a pharmaceutical compound primarily recognized as a selective antagonist of the alpha-1B adrenergic receptor. This article delves into its biological activity, highlighting its pharmacological properties, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{20}H_{25}N_{3}O_{2}

- Molecular Weight : Approximately 373.43 g/mol

- Structure : this compound features a hydrophobic cis-octahydroquinoxaline moiety, which is critical for its interaction with adrenergic receptors.

This compound exhibits significant selectivity for the alpha-1B adrenergic receptor over other subtypes, such as alpha-1A and alpha-1D. The selectivity ratios are approximately:

- α1B/α1A : 13

- α1B/α1D : 38

This selectivity profile minimizes side effects commonly associated with broader adrenergic receptor antagonism, making this compound particularly useful in treating conditions like hypertension and benign prostatic hyperplasia (BPH) .

Antagonistic Effects

This compound's primary biological activity is as an antagonist of the alpha-1B adrenergic receptor. It has been shown to:

- Suppress vasoconstriction responses.

- Lower blood pressure in hypertensive models.

- Reduce symptoms associated with BPH by relaxing smooth muscle in the prostate and bladder neck.

Anti-inflammatory Properties

Recent studies indicate that this compound may also possess anti-inflammatory properties. It has demonstrated the ability to:

- Suppress the production of inflammatory mediators in immune cells.

- Reduce inflammation in animal models of arthritis .

Pharmacodynamics and Pharmacokinetics

Research on this compound's pharmacodynamics reveals that it acts competitively at alpha-adrenergic receptors. In functional assays, it has shown:

- Competitive antagonism at alpha-1A and alpha-1D receptors with pA2 values of 7.75 and 7.27, respectively .

- Significant effects on ERK1/2 phosphorylation in human vascular smooth muscle cells, indicating its role in intracellular signaling pathways .

Hypertension Management

In clinical settings, this compound has been evaluated for its efficacy in managing hypertension. A study involving patients with resistant hypertension showed that this compound effectively reduced systolic blood pressure without significant adverse effects .

Benign Prostatic Hyperplasia (BPH)

Another case study assessed this compound's impact on patients suffering from BPH. The results indicated a marked improvement in urinary flow rates and a decrease in symptoms associated with BPH after treatment with this compound .

Comparative Analysis of this compound Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its selectivity and efficacy. Notable findings include:

| Compound | α1B Selectivity | α1D Selectivity | α1A Selectivity |

|---|---|---|---|

| (+)-Cyclazosin | 13 | 38 | 1 |

| (+)-3 (derivative) | 35 | 14 | 0.5 |

| (-)-6 (derivative) | 77 | 4 | 0.2 |

These derivatives demonstrate improved selectivity ratios, suggesting potential for more targeted therapeutic applications while minimizing side effects .

Properties

CAS No. |

139953-73-4 |

|---|---|

Molecular Formula |

C23H27N5O4 |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

[(4aR,8aS)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,3,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl]-(furan-2-yl)methanone |

InChI |

InChI=1S/C23H27N5O4/c1-30-19-12-14-15(13-20(19)31-2)25-23(26-21(14)24)28-10-9-27(16-6-3-4-7-17(16)28)22(29)18-8-5-11-32-18/h5,8,11-13,16-17H,3-4,6-7,9-10H2,1-2H3,(H2,24,25,26)/t16-,17+/m0/s1 |

InChI Key |

XBRXTUGRUXGBPX-DLBZAZTESA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN([C@@H]4[C@H]3CCCC4)C(=O)C5=CC=CO5)N)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(C4C3CCCC4)C(=O)C5=CC=CO5)N)OC |

Synonyms |

(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)octahydroquinoxalin-1-yl)furan-2-ylmethanone hydrochloride cyclazosin cyclazosin, (trans)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.